molecular formula C17H18ClNO B5861325 2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

Cat. No.: B5861325
M. Wt: 287.8 g/mol
InChI Key: BDAJTBNGNUSCPU-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and two methyl groups on the isoindole ring

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11-6-13-9-19(10-14(13)7-12(11)2)15-4-5-17(20-3)16(18)8-15/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAJTBNGNUSCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC(=C(C=C3)OC)Cl)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2,3-dimethylpyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as toluene or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can be compared with other similar compounds, such as:

    2-(3-chloro-4-methoxyphenyl)-1H-isoindole: This compound lacks the two methyl groups on the isoindole ring, which may affect its chemical reactivity and biological activity.

    2-(4-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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